molecular formula C17H21NO3S B13395304 N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide

Cat. No.: B13395304
M. Wt: 319.4 g/mol
InChI Key: ZTVQXNICBNVQJO-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxy-methyl-phenylpropyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their versatility in medicinal and synthetic chemistry, often exhibiting biological activities such as antimicrobial, antifungal, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQXNICBNVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-hydroxy-2-methyl-1-phenylpropan-1-one with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a core 4-methylbenzenesulfonamide moiety with several analogs, but differences in substituents significantly alter their properties:

Compound Name Substituents/R-Groups Key Structural Features
N-(2-Hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide Hydroxy, methyl, phenylpropyl Potential intramolecular H-bonding (OH)
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro, nitro, phenylpropyl Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity
N-(3-(4-Substituted phenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide derivatives Chromene-ylidene, varied aryl groups Extended π-conjugation, planar chromene system
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methoxy, naphthyl, chiral center Steric bulk, optical activity (99% ee)

Key Observations :

  • Electron-withdrawing vs. donating groups: The chloro-nitro analog exhibits stronger intermolecular interactions (N–H⋯O, C–H⋯O) compared to the hydroxy-methyl derivative, likely due to polarizable NO₂ and Cl groups.
Physical and Spectroscopic Properties

Melting Points and Solubility :

  • The chloro-nitro analog crystallizes in a monoclinic system (space group P2₁/c) with a melting point >200°C, attributed to strong hydrogen bonding .
  • Chromene derivatives (4g–4o) exhibit melting points ranging from 120–180°C, influenced by substituent bulk (e.g., t-butyl groups increase melting points).

Spectroscopic Data :

  • NMR : The hydroxy-methyl group in the target compound would show distinct ¹H NMR signals for the OH proton (~1–5 ppm, broad) and methyl groups (~1.2–1.5 ppm). In contrast, the chloro-nitro analog displays deshielded aromatic protons due to electron-withdrawing effects.
  • IR: Expected O–H stretch (~3200–3600 cm⁻¹) in the target compound vs. NO₂ asymmetric stretches (~1520 cm⁻¹) in the nitro analog .
Crystallographic and Stability Data
Parameter Target Compound (Inferred) N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Crystal System Likely monoclinic/orthorhombic Monoclinic (P2₁/c) Monoclinic (P2₁/n)
R Factor 0.056 0.049
Hydrogen Bonding O–H⋯O, N–H⋯O (intramolecular) N–H⋯O, C–H⋯O (intermolecular) C–H⋯O (dimer formation)
Dihedral Angle (Ar–Ar) ~20° (estimated) 19.4°

Notable Trends:

  • Lower R factors (<0.06) in analogs indicate high-resolution crystallographic data reliability.
  • The chloro-nitro compound’s dihedral angle (19.4°) suggests moderate steric hindrance between aromatic rings .

Biological Activity

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide, also known as sulfonamide derivative, has garnered attention for its diverse biological activities. This compound features a sulfonamide functional group attached to a chiral center, influencing its interaction with biological systems. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H21NO3SC_{17}H_{21}NO_3S and a molecular weight of approximately 319.42 g/mol. Its structure includes:

  • A sulfonamide group , known for its solubility and biological activity.
  • A hydroxymethyl substituent , which enhances its pharmacological properties.
  • A phenyl group , contributing to hydrophobic interactions with biological macromolecules.

Enzyme Inhibition

One of the notable activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH and fluid balance in biological systems. This inhibition can have significant therapeutic implications, particularly in conditions requiring modulation of acid-base balance.

Compound Key Activity
This compoundCarbonic anhydrase inhibitor
AcetazolamideCarbonic anhydrase inhibitor
MethazolamideCarbonic anhydrase inhibitor
DorzolamideCarbonic anhydrase inhibitor

The unique stereochemistry and hydroxyl substitution of this compound may confer distinct pharmacological properties compared to other sulfonamides like acetazolamide and methazolamide.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions are critical for understanding its pharmacokinetics and pharmacodynamics, influencing how the compound affects different biochemical pathways .

The mechanism of action involves:

  • Hydrogen Bond Formation : The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The phenyl group enhances binding affinity to target sites.
    These interactions can lead to inhibition or modulation of enzyme activity, affecting various physiological processes .

Therapeutic Applications

This compound has been explored for several potential therapeutic applications:

  • Anti-inflammatory Activities : Its ability to inhibit carbonic anhydrase may be beneficial in treating inflammatory conditions.
  • Antimicrobial Properties : Investigated for potential use in combating bacterial infections due to its structural similarities with known antimicrobial agents.
  • Enzyme Inhibition Studies : Used as a lead compound in drug design targeting specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated that the compound selectively binds to CA isoforms, significantly altering enzyme kinetics, which may be leveraged for therapeutic interventions in diseases like glaucoma and edema.
  • Another investigation focused on the synthesis methods that ensure high yields and purity, emphasizing the importance of structural integrity for maintaining biological activity.

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